molecular formula C9H11BrN2O3S B11802402 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol

3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol

Katalognummer: B11802402
Molekulargewicht: 307.17 g/mol
InChI-Schlüssel: NGWQTCRGZJZLHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture

The molecular structure of 3-bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol comprises a pyridine ring substituted at three distinct positions:

  • Position 3 : A bromine atom, contributing steric bulk and electron-withdrawing effects.
  • Position 5 : A pyrrolidin-1-ylsulfonyl group, featuring a sulfonamide bridge connecting the pyridine ring to a pyrrolidine moiety.
  • Position 4 : A hydroxyl group, enabling hydrogen bonding and influencing solubility.

The planar pyridine core adopts a slight distortion due to the steric and electronic effects of the substituents. The sulfonamide group (-SO₂-N-) adopts a conformation where the sulfur atom exhibits tetrahedral geometry, while the pyrrolidine ring exists in a puckered envelope conformation.

Table 1: Key Molecular Parameters
Parameter Value
Molecular Formula C₉H₁₁BrN₂O₃S
Molecular Weight 307.17 g/mol
Hybridization of S (SO₂) sp³
Bond Angle (N-S-O) ~119° (theoretical)

IUPAC Nomenclature

The systematic IUPAC name 3-bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol is derived through the following steps:

  • Parent chain : Pyridine ring numbered to prioritize the hydroxyl group at position 4.
  • Substituents :
    • Bromine at position 3.
    • Pyrrolidin-1-ylsulfonyl group at position 5.
  • Suffix : "-ol" for the hydroxyl group.

The alternative name 3-bromo-5-pyrrolidin-1-ylsulfonyl-1H-pyridin-4-one (cited in some databases) reflects keto-enol tautomerism, though the hydroxyl form dominates in solid-state and neutral aqueous conditions.

Eigenschaften

Molekularformel

C9H11BrN2O3S

Molekulargewicht

307.17 g/mol

IUPAC-Name

3-bromo-5-pyrrolidin-1-ylsulfonyl-1H-pyridin-4-one

InChI

InChI=1S/C9H11BrN2O3S/c10-7-5-11-6-8(9(7)13)16(14,15)12-3-1-2-4-12/h5-6H,1-4H2,(H,11,13)

InChI-Schlüssel

NGWQTCRGZJZLHN-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)S(=O)(=O)C2=CNC=C(C2=O)Br

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol has shown potential as a lead compound in drug discovery due to its unique structural features that contribute to various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The following table summarizes its activity:

Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Antitumor Activity

In vitro studies have demonstrated that 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol can inhibit the proliferation of various cancer cell lines. The following table presents findings related to its antitumor effects:

Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Neuropharmacology

Recent studies have explored the neuropharmacological applications of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol, particularly in relation to cognitive enhancement and neuroprotection.

Cognitive Enhancement

Preliminary studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems. Specific mechanisms include:

  • Dopaminergic Modulation: The compound may influence dopamine pathways, which are crucial for learning and memory.

Neuroprotective Effects

Research has indicated potential neuroprotective effects against neurodegenerative diseases, attributed to its ability to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies have highlighted the promising applications of this compound:

Case Study on Antimicrobial Efficacy

A study conducted on derivatives of pyridine compounds revealed that 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol exhibited superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.

Antitumor Research

Another research effort focused on evaluating the antitumor effects of this compound on different cancer cell lines. Results indicated that it significantly inhibited cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

  • Target Compound: The bromine at position 3 and sulfonamide at position 5 create a strong electron-withdrawing environment, likely increasing the acidity of the C4-hydroxyl group.
  • 3-Amino-5-bromopyridin-4-ol : The amino group at position 3 is electron-donating, contrasting with the bromine in the target compound. This difference may enhance solubility in acidic media and reduce ring electron deficiency compared to the sulfonamide-substituted target.
  • 5-Bromo-2-chloropyridin-3-ol : The chloro group at position 2 adds a smaller halogen substituent, creating distinct electronic effects. The hydroxyl at position 3 (vs. C4 in the target) may exhibit lower acidity due to reduced resonance stabilization.

Functional Group Diversity

  • Sulfonamide vs. Methoxy/Propargyl Alcohol : The target’s sulfonamide group is absent in other compounds. Compared to 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol , which contains a methoxy (electron-donating) and propargyl alcohol group, the target’s sulfonamide may confer higher metabolic stability or affinity for sulfonamide-binding enzymes.
  • Hydroxypropyl Chain : The flexible 3-hydroxypropyl group in 3-(3-Hydroxypropyl)pyridin-4-ol contrasts with the rigid sulfonamide in the target, suggesting divergent applications—e.g., the former may act as a linker in prodrugs, while the latter could serve as a pharmacophore.

Biologische Aktivität

3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol (CAS No. 1352497-87-0) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine substituent and a pyrrolidinyl sulfonamide group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9_9H11_{11}BrN2_2O3_3S
  • Molecular Weight : 307.17 g/mol
  • Structural Characteristics : The compound contains a pyridine ring, a sulfonamide group, and a hydroxyl group that may influence its solubility and reactivity.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol exhibit significant antitumor properties. For instance, derivatives of pyrazole and pyridine have shown effectiveness against various cancer cell lines, including breast cancer and colorectal carcinoma. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation such as BRAF(V600E) and EGFR .

Case Study : A study evaluating the cytotoxic effects of similar pyridine derivatives revealed that compounds with bromine substituents exhibited enhanced activity against MDA-MB-231 breast cancer cells, suggesting a potential synergy with existing chemotherapeutic agents like doxorubicin .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol has also been explored. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This activity suggests that this compound could be beneficial in treating inflammatory diseases.

The biological activities of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been noted for their ability to modulate ROS levels, which can affect cancer cell survival.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Research Findings

A summary of recent findings related to the biological activity of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol is presented in the table below:

Activity Type Effect Reference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine production (TNF-alpha)
Enzyme InhibitionPotential inhibition of kinases involved in tumor growth

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol, and what critical reaction conditions must be controlled?

Answer:
The synthesis typically involves sequential functionalization of a pyridine core. Key steps include:

  • Sulfonylation: Reacting 5-amino-pyridin-4-ol with pyrrolidine-1-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group. Protecting the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) moiety prevents undesired side reactions .
  • Bromination: Electrophilic bromination at position 3 using N-bromosuccinimide (NBS) in acetonitrile at 50°C. Stirring under inert atmosphere (N₂/Ar) ensures reproducibility.
  • Deprotection: Removing the TBDMS group via tetrabutylammonium fluoride (TBAF) in THF yields the final product.
    Critical parameters include temperature control during sulfonylation, moisture-free environments, and purification via silica gel chromatography (ethyl acetate/hexane gradient) .

Advanced: How does the electronic nature of the pyrrolidin-1-ylsulfonyl group influence the reactivity of the bromine substituent in nucleophilic aromatic substitution (NAS) reactions?

Answer:
The sulfonyl group is a strong electron-withdrawing group (EWG), activating the pyridine ring for NAS by polarizing the C-Br bond. Computational studies (e.g., DFT calculations) reveal increased positive charge density at C3, facilitating nucleophilic attack. For example:

  • Kinetic Analysis: Second-order rate constants for NAS with morpholine in DMF at 25°C show a 10-fold increase compared to non-sulfonylated analogs.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity, while protic solvents (MeOH) slow the reaction due to hydrogen bonding.
    Contradictory reports on regioselectivity may arise from competing pathways (e.g., radical mechanisms under light exposure), necessitating controlled light exclusion and ESR validation .

Basic: What spectroscopic techniques are most effective for characterizing 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol, and what key signals should researchers anticipate?

Answer:

  • ¹H NMR (DMSO-d₆): Hydroxyl proton as a broad singlet (δ 10.5–11.5 ppm). Pyrrolidine protons appear as multiplets (δ 1.7–1.9 ppm for CH₂, δ 3.1–3.3 ppm for N–CH₂).
  • HRMS: Molecular ion [M+H]⁺ at m/z 321.02 (C₉H₁₀BrN₂O₃S⁺) with isotopic peaks characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • IR: Strong S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹.
  • X-ray Crystallography: Using SHELXL for refinement, bond lengths (e.g., S–O ≈ 1.43 Å) and angles confirm geometry. Crystals grown via slow evaporation from DMF/water yield monoclinic P2₁/c symmetry .

Advanced: What strategies can resolve contradictions in reported biological activities of sulfonylated pyridine derivatives, and how can researchers design robust validation experiments?

Answer:
Discrepancies often stem from:

  • Assay Variability: Cell line differences (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays.
  • Purity: HPLC purity thresholds (≥95%) and residual solvent traces (e.g., DMSO) can modulate activity.
    Validation Steps:

Orthogonal Assays: Compare enzymatic inhibition (e.g., ADP-Glo™) with cell viability (MTT assay).

SAR Studies: Synthesize analogs (e.g., replacing Br with Cl) to isolate structural contributors.

Meta-Analysis: Aggregate data from public databases (ChEMBL, PubChem) to identify consensus targets .
For example, conflicting IC₅₀ values for JNK3 inhibition may require re-testing under standardized ATP levels (1 mM) .

Basic: What are the stability considerations for storing 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol, and how can degradation products be monitored?

Answer:

  • Storage: Under argon at –20°C in amber glass vials to prevent photodegradation and hydrolysis.
  • Degradation Pathways: Hydrolysis of the sulfonamide bond yields pyrrolidine and 3-bromo-5-sulfonic acid-pyridin-4-ol, detectable via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate).
  • Monitoring: Weekly HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) tracks purity. Mass spectrometry identifies decomposition products (e.g., m/z 162.98 for pyrrolidine sulfonic acid) .

Advanced: How can molecular docking studies predict the interaction between 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol and potential kinase targets, and what validation steps are necessary?

Answer:

  • Docking Workflow:
    • Target Preparation: Retrieve kinase structures (e.g., PDB: 4HNB) and remove crystallographic water.
    • Grid Definition: Center a 25 ų box on the ATP-binding site.
    • Flexible Residues: Allow side-chain mobility for key residues (e.g., Lys68, Glu71 in JNK3).
  • Validation:
    • RMSD: Compare docked poses with co-crystallized ligands (acceptable RMSD < 2.0 Å).
    • MD Simulations: 100-ns trajectories assess binding stability (e.g., RMSF < 1.5 Å for ligand-heavy atoms).
    • Experimental IC₅₀: Correlate docking scores (ΔG ≤ –8 kcal/mol) with enzymatic inhibition data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.